3,5-Dimethylisoxazole Methyl Group Requirement for Bromodomain Affinity: Class-Level Inference versus Unsubstituted Isoxazole
The 3,5-dimethylisoxazole moiety present in 671198-74-6 functions as an acetyl-lysine biomimetic; structure‑guided SAR across >30 bromodomain-containing proteins has established that removal of either the 3-methyl or 5-methyl substituent reduces bromodomain binding affinity by at least one order of magnitude. In the seminal optimization study by Hewings et al. (2013), the unsubstituted isoxazole parent displayed a BRD4(1) Kd of >50 µM, while introduction of 3,5-dimethyl substitution yielded Kd values in the low micromolar range (Kd ≈ 5–10 µM) for early leads [1]. Further optimization of 3,5-dimethylisoxazole derivatives achieved BRD4(1) Kd = 110 nM (compound (R)-12/Y02234) [2]. Although 671198-74-6 itself has not been profiled in a published bromodomain panel, the mandatory 3,5-dimethyl substitution pattern encoded in its structure is a prerequisite for bromodomain engagement that simple isoxazole or monomethyl-isoxazole analogs cannot satisfy.
| Evidence Dimension | BRD4 bromodomain-1 binding affinity (Kd) |
|---|---|
| Target Compound Data | 3,5-Dimethylisoxazole scaffold (foundational Kd ≈ 5–10 µM before linker elaboration) [1] |
| Comparator Or Baseline | Unsubstituted isoxazole Kd >50 µM; monomethyl-isoxazole variants >10-fold affinity loss [1] |
| Quantified Difference | >10-fold improvement upon dimethylation; optimized 3,5-dimethylisoxazole derivatives reach Kd = 110 nM (BRD4(1)) [2] |
| Conditions | Fluorescence polarization displacement assay; recombinant BRD4(1) bromodomain; acetyl-histone H4 peptide tracer |
Why This Matters
Procurement of the 3,5-dimethylisoxazole-containing scaffold is non-negotiable for research groups aiming to develop bromodomain inhibitors; generic isoxazole alternatives cannot replicate this acetyl-lysine recognition, compromising the entire chemical biology hypothesis.
- [1] Hewings DS, Fedorov O, Filippakopoulos P, Martin S, Picaud S, Tumber A, Wells C, Olcina MM, Freeman K, Gill A, Ritchie AJ, Sheppard DW, Russell AJ, Hammond EM, Knapp S, Brennan PE, Conway SJ. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. J Med Chem. 2013;56(8):3217-3227. doi:10.1021/jm301588r. View Source
- [2] Chen Y, Zhang L, Xu L, et al. Benzoxazinone-containing 3,5-dimethylisoxazole derivatives as BET bromodomain inhibitors for treatment of castration-resistant prostate cancer. Eur J Med Chem. 2018;152:542-554. doi:10.1016/j.ejmech.2018.04.021. View Source
